molecular formula C10H21ClN2O3 B577483 (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217803-39-8

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B577483
CAS No.: 1217803-39-8
M. Wt: 252.739
InChI Key: CBLODQXSQDSMHU-WSZWBAFRSA-N
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Description

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3 and a molecular weight of 252.738 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent deprotection and purification steps. The specific synthetic routes and reaction conditions can vary, but common methods include the use of tert-butyl carbamate as a protecting group for the amino group and the use of various reagents to introduce the hydroxymethyl group . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

Biological Activity

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, also known by its CAS number 922139-40-0, is a chiral compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

  • Molecular Formula : C10H20N2O3·HCl
  • Molecular Weight : 232.74 g/mol
  • CAS Number : 922139-40-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor in several enzymatic reactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic processes, thereby altering the biochemical pathways in which they are involved.
  • Receptor Modulation : It exhibits potential as a modulator of neurotransmitter receptors, which may influence synaptic transmission and neurochemical balance.

Biological Activity

Research indicates that this compound possesses several pharmacological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Its potential role in neuroprotection has been highlighted in studies focusing on neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from degeneration

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting its potential for drug development against metabolic disorders .
  • Another investigation focused on its neuroprotective effects, demonstrating that it could mitigate neuronal damage in models of Alzheimer's disease .
  • The compound's antioxidant activity was assessed in vitro, showing significant reductions in oxidative markers in treated cells compared to controls .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLODQXSQDSMHU-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660808
Record name tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217803-39-8
Record name tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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